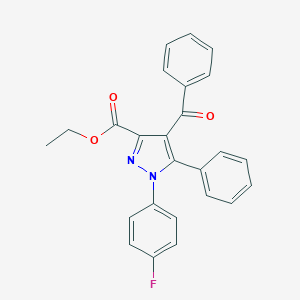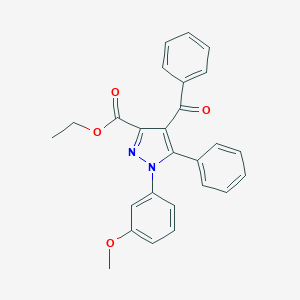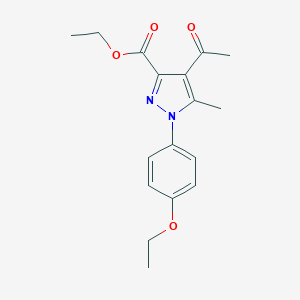![molecular formula C29H28N4O2 B292398 Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292398.png)
Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its potential as a lead compound for the development of new drugs. It has also shown potential as an anticancer agent, making it a valuable tool for cancer research. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of research could be to determine its efficacy and safety as an anticancer agent in vivo. Another direction could be to investigate its potential as a treatment for other diseases, such as inflammation and pain. Additionally, further studies could be conducted to determine its mechanism of action and to develop more potent derivatives of the compound.
Synthesemethoden
The synthesis of Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 2-methylphenyl hydrazine, 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is then purified using column chromatography to obtain pure Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has shown potential applications in various fields of scientific research. One of the significant areas of application is in the pharmaceutical industry, where it can be used as a lead compound for the development of new drugs. It has also shown potential as an anticancer agent, and studies have shown that it can inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C29H28N4O2 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
ethyl 1-(2-methylphenyl)-5,7-bis(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C29H28N4O2/c1-5-35-28(34)27-31-33(25-9-7-6-8-21(25)4)29-30-24(22-14-10-19(2)11-15-22)18-26(32(27)29)23-16-12-20(3)13-17-23/h6-18,26H,5H2,1-4H3 |
InChI-Schlüssel |
IOUBSZSDBPDZPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5C |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazolidin-3-one](/img/structure/B292316.png)

![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)





![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292333.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)